molecular formula C12H18N4O2 B1456573 tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 1365969-81-8

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Número de catálogo: B1456573
Número CAS: 1365969-81-8
Peso molecular: 250.3 g/mol
Clave InChI: VFHMEWBMMDQOAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . Its structure features an azetidine ring, a valuable four-membered nitrogen heterocycle, which is protected by a tert-butoxycarbonyl (Boc) group and functionalized with a pyrimidinylamino substituent. This specific molecular architecture makes it a versatile building block for the synthesis of more complex, biologically active molecules. Compounds containing the azetidine scaffold are frequently explored in the development of targeted therapies, including Janus kinase (JAK) inhibitors for inflammatory conditions . The Boc-protected azetidine core is a privileged structure in drug discovery, often utilized to modulate the physicochemical properties of lead compounds and to improve their metabolic stability. This product is intended for use in laboratory research and development purposes only, such as in the synthesis of novel heterocyclic compounds or as a precursor in pharmaceutical process chemistry. It is supplied as a solid and should be stored in a cool, dry place. This chemical is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and disposal of this substance.

Propiedades

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMEWBMMDQOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140970
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-81-8
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Preparation of tert-Butyl 3-iodoazetidine-1-carboxylate

This intermediate is crucial for subsequent coupling reactions. Two main synthetic approaches are reported:

Method Starting Material Key Reagents Conditions Yield Notes
Literature multi-step route Epichlorohydrin Benzhydrylamine, mesylation agents, KI in DMSO Over 6 days, multiple steps Moderate Lengthy and time-consuming; involves protecting group swaps and mesylate displacement
Iododecarboxylation Boc-protected azetidine-3-carboxylic acid 1,3-diiodo-5,5-dimethylhydantoin, irradiation Photochemical reaction 75% More efficient and shorter; reported by Gandelman

The iodide intermediate is then purified and used directly in the coupling step.

Palladium-Catalyzed Coupling to Form tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

The coupling reaction involves the following key steps:

  • Preparation of a zinc reagent from zinc powder, molecular sieves, and additives in tetrahydrofuran (THF).
  • Addition of tert-butyl 3-iodoazetidine-1-carboxylate to the zinc reagent.
  • Separate preparation of 2-bromopyrimidine with molecular sieves and degassing.
  • Addition of tetrakis(triphenylphosphine)palladium(0) catalyst.
  • Stirring the combined mixture for approximately 25 hours at ambient temperature.
  • Workup involving filtration, aqueous sodium carbonate extraction, drying, and concentration.
  • Precipitation and isolation of the product by trituration with methyl tert-butyl ether.

Reaction Conditions and Yield Summary:

Parameter Details
Zinc powder 150.1 g (2.30 mol)
Molecular sieves 50 g (for zinc activation)
Solvent Tetrahydrofuran (THF), 4 L
Additives 1,2-dibromoethane (0.28 mol), trimethylsilyl chloride (0.264 mol)
Temperature 20–50 °C (initial heating), then room temperature stirring
Reaction time ~18 h for zinc activation, 18 h after addition of iodide, 25 h for coupling
Catalyst Tetrakis(triphenylphosphine)palladium(0), 32.7 g (0.0283 mol)
Pyrimidine reagent 2-bromopyrimidine, 253 g (1.59 mol)
Workup solvents Ethyl acetate, saturated sodium carbonate aqueous solution
Yield 31% isolated yield (131 g, 0.557 mol)
Characterization GCMS m/z 180 ([M-tert-butyl]+1), 136 ([M-BOC]+1)

This method was reported in detail with precise stoichiometry and conditions, highlighting the importance of molecular sieves and controlled addition of reagents for optimal results.

Alternative Protection and Intermediate Preparation

Additional methods focus on the preparation of Boc-protected azetidine derivatives, which are precursors or analogs relevant to the target compound:

  • Reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in methylene chloride with triethylamine at 10–40 °C for 3–4 hours.
  • Workup involves aqueous extraction, drying over sodium sulfate, filtration, and concentration.
  • High yield reported (~91%) for the Boc-protected azetidine derivative.

This method provides a reliable route to protected azetidine intermediates that can be further functionalized.

Summary Table of Key Preparation Steps

Step Intermediate / Product Reagents / Catalysts Conditions Yield (%) Reference
1 tert-Butyl 3-iodoazetidine-1-carboxylate Epichlorohydrin → multi-step (benzhydrylamine, mesylation, KI) or iododecarboxylation Multi-day or photochemical 75 (iododecarboxylation)
2 This compound Zinc powder, 1,2-dibromoethane, trimethylsilyl chloride, Pd(PPh3)4, 2-bromopyrimidine THF, 20–50 °C, 25 h stirring 31
3 Boc-protected azetidine derivatives 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine Methylene chloride, 10–40 °C, 3–4 h 91

Research Findings and Notes

  • The palladium-catalyzed coupling is a critical step that requires careful control of moisture and oxygen, hence the use of molecular sieves and degassing procedures.
  • The zinc-mediated formation of organozinc intermediates is sensitive to reaction conditions, with temperature control and reagent addition rates affecting yield.
  • The iododecarboxylation method for preparing tert-butyl 3-iodoazetidine-1-carboxylate is a significant improvement over older, lengthier methods, offering higher yield and reduced reaction time.
  • The Boc protecting group is stable under the coupling conditions and facilitates purification and handling of azetidine intermediates.
  • Purification by trituration and recrystallization from methyl tert-butyl ether is effective for isolating the target compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with changes in the functional groups.

    Substitution: New compounds with different substituents replacing the pyrimidin-2-ylamino group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1. Enzyme Inhibition:
Research indicates that tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate may act as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and inflammatory pathways. The presence of the pyrimidine moiety enhances binding affinity to biological targets, which is crucial for therapeutic efficacy.

2. Drug Design:
The compound serves as a building block in the synthesis of novel pharmaceuticals aimed at treating various diseases. Its ability to modify biological pathways through enzyme inhibition positions it as a valuable candidate in drug design initiatives aimed at developing new therapeutic agents.

Preliminary studies have shown that this compound exhibits significant biological activity, including:

  • Anticancer Properties: The compound has been investigated for its potential role in inhibiting tumor growth through enzyme modulation.
  • Anti-inflammatory Effects: Its structural characteristics suggest possible applications in reducing inflammation by targeting specific inflammatory pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

StepDescription
Step 1Formation of the azetidine ring through cyclization reactions.
Step 2Introduction of the pyrimidine moiety via nucleophilic substitution.
Step 3Esterification to introduce the tert-butyl group and complete the synthesis.

These synthetic routes allow for the efficient production of the compound while maintaining high purity levels.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess these interactions. Preliminary findings suggest effective binding with certain receptors or enzymes, indicating its potential therapeutic value.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidin-2-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and selectivity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the azetidine ring, influencing molecular weight, polarity, and bioactivity. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP (iLOGP) Key Substituents References
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 C₁₂H₁₇N₃O₂ 235.28 Not reported Pyrimidin-2-yl (no amino)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 1.8 Bromoethyl
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate 1186298-86-1 Not reported 264.32 Not reported Pyrazin-2-ylamino (pyrrolidine)
tert-Butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate 1257294-06-6 C₁₂H₂₁ClN₂O₃ 276.76 Not reported Chlorobutanoylamino

Key Observations :

  • Azetidine vs.
  • Substituent Effects: Bromoethyl () and chlorobutanoylamino () groups introduce halogen atoms, increasing molecular weight and lipophilicity (logP ~1.8 for bromoethyl) compared to pyrimidinyl derivatives .
  • Amino vs.

Research Findings and Implications

  • Drug Design: Pyrimidinylamino and pyrazinylamino groups enhance interactions with biological targets (e.g., kinases) due to hydrogen-bonding and π-stacking capabilities .
  • Safety Considerations: Amino substituents may increase toxicity risks compared to halogenated analogs, necessitating careful handling .
  • Synthetic Flexibility : Modular approaches (e.g., and ) enable rapid diversification of azetidine-based intermediates for medicinal chemistry .

Actividad Biológica

Tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 1365969-81-8

The compound features a unique azetidine ring combined with a pyrimidine moiety, which is hypothesized to contribute to its biological activity. Its structural characteristics make it an interesting candidate for further pharmacological studies.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that compounds with similar structures may interact with various biological targets, potentially influencing biochemical pathways related to cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound may modulate pathways involved in cancer cell signaling, particularly through interactions with proteins such as BCL6, which play a crucial role in the regulation of cell survival and apoptosis. The inhibition of BCL6 has been associated with the suppression of tumor growth in various cancer models .

Biological Activity

Initial studies have shown that this compound exhibits:

  • Antiproliferative Effects : Potential to inhibit the growth of cancer cells.
  • Apoptotic Induction : May promote programmed cell death in malignant cells.

These activities suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Structure–Activity Relationships (SAR)

Compound NameMolecular FormulaNotable Features
Tert-butyl 3-(4-Oxo-3H-Pyrido[2,3-D]pyrimidin-2-Yl)aminoazetidine-1-carboxylateC15H19N5OContains a different nitrogen-containing heterocycle
Tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylateC12H17N3OSimilar structure but with a pyridine instead of pyrimidine
Tert-butyl 4-(pyrimidin-2-yloxy)butanoateC13H17N3O3Features an additional ether linkage

This table highlights how variations in structure can influence biological activity, emphasizing the uniqueness of this compound.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining bioavailability and efficacy in vivo.

Preliminary data suggest that modifications to the molecular structure can enhance solubility and permeability, potentially improving bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?

  • Methodological Answer: A common approach involves functionalizing tert-butyl 3-oxoazetidine-1-carboxylate derivatives. For example, the oxime intermediate (tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) can be synthesized using hydroxylamine derivatives, followed by substitution with pyrimidin-2-amine under nucleophilic conditions . Alternative routes include coupling reactions with activated pyrimidine intermediates, such as chloropyrimidines, in the presence of base catalysts like triethylamine . Reaction optimization often requires inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMF or dichloromethane) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Based on GHS classification, the compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) . Researchers must use:
  • PPE: Nitrile gloves, lab coats, and closed-toe shoes.
  • Respiratory Protection: N95/P1 masks for particulate control; OV/AG/P99 respirators for prolonged exposure .
  • Ventilation: Fume hoods for synthesis or purification steps to minimize inhalation risks.
    First-aid protocols include immediate eye rinsing with water (15+ minutes) and medical consultation for ingestion .

Q. How is the compound characterized structurally?

  • Methodological Answer: Structural confirmation typically combines:
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to verify azetidine ring substitution and pyrimidine connectivity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H17_{17}N3_3O2_2, MW 235.28 g/mol) .
  • X-ray Crystallography: For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, particularly to resolve stereochemistry in azetidine derivatives .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Methodological Answer: Discrepancies between NMR predictions and observed signals often arise from conformational flexibility or impurities. Strategies include:
  • Dynamic NMR (DNMR): To study ring puckering in azetidine derivatives at variable temperatures.
  • 2D NMR Techniques: COSY and HSQC to assign overlapping proton environments.
  • Crystallographic Validation: SHELXL refinement of single-crystal structures to resolve ambiguities, leveraging the program’s robustness for small-molecule precision .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer: Yield optimization requires:
  • Catalyst Screening: DMAP or triethylamine to enhance nucleophilic substitution kinetics in azetidine functionalization .
  • Solvent Selection: Dichloromethane or THF for improved solubility of intermediates.
  • Temperature Control: Stepwise cooling (0°C to room temperature) to suppress side reactions during pyrimidine coupling .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How does the compound serve as a building block in medicinal chemistry?

  • Methodological Answer: The azetidine-pyrrolidine scaffold is prized for conformational restriction, enhancing target binding. Applications include:
  • Kinase Inhibitors: Pyrimidine moieties act as hinge-binding motifs. For example, analogs of this compound have been incorporated into SARS-CoV-2 3CLpro inhibitors via sulfonamide or boronic ester linkages .
  • Protease Targeting: The tert-butyloxycarbonyl (Boc) group enables selective deprotection for further functionalization (e.g., coupling with peptide fragments) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer: In silico tools assess:
  • LogP: ACD/Labs or ChemAxon to estimate lipophilicity (critical for blood-brain barrier penetration).
  • Solubility: QSPR models using molecular descriptors like polar surface area (PSA).
  • Metabolic Stability: CYP450 interaction predictions via docking studies (AutoDock Vina) . Experimental validation involves hepatic microsome assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.